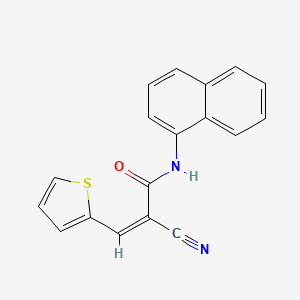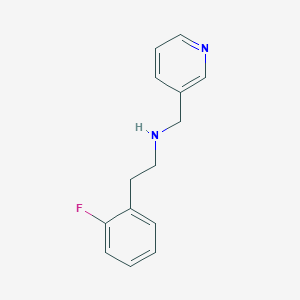![molecular formula C20H31N3O2 B2860474 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine CAS No. 2418728-52-4](/img/structure/B2860474.png)
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its various applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The anti-inflammatory and analgesic properties of the compound are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine have been extensively studied. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine in lab experiments are its potent antitumor, anti-inflammatory, and analgesic properties. However, the limitations of the compound include its low solubility in water and its cytotoxicity at high concentrations.
Future Directions
For the research on 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the compound could be modified to improve its solubility, reduce its toxicity, and enhance its pharmacological properties.
In conclusion, 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine is a promising compound with various applications in medicinal chemistry. Its potent antitumor, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and improved derivatives.
Synthesis Methods
The synthesis of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine involves the reaction of 1-(2-hydroxyethyl)-4-methylpiperazine with 4-(1-cyclobutylaziridin-2-yl)methoxyphenol in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine has been extensively studied for its potential as a therapeutic agent. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21-9-11-22(12-10-21)13-14-24-19-5-7-20(8-6-19)25-16-18-15-23(18)17-3-2-4-17/h5-8,17-18H,2-4,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYHELOWSITGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)OCC3CN3C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



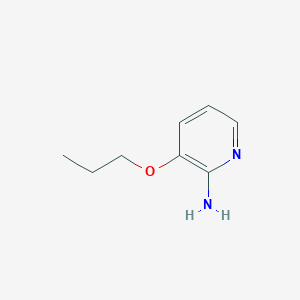
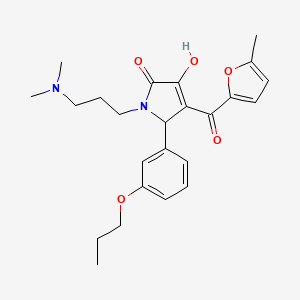
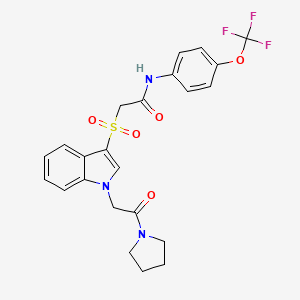

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
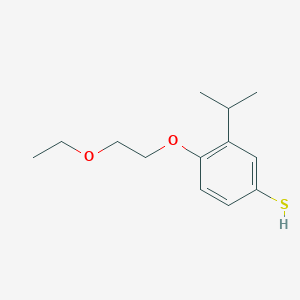
![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)
